(S)-2-(4-Isobutylphenyl)propane-1-amine, also known as a derivative of ibuprofen, is a compound with significant relevance in medicinal chemistry. This compound is characterized by its unique structure, which consists of a propane backbone substituted with an isobutylphenyl group. Its molecular formula is , and it has a molecular weight of 191.31 g/mol. The compound is often studied for its potential therapeutic applications, particularly in anti-inflammatory contexts.
The compound can be synthesized from (S)-2-(4-isobutylphenyl)propanoic acid, commonly known as ibuprofen, through various chemical modifications and reactions. The synthesis processes often involve hydrazine derivatives and other reagents to achieve the desired structural transformations.
(S)-2-(4-Isobutylphenyl)propane-1-amine falls under the category of amines in organic chemistry. It is specifically classified as a secondary amine due to the presence of two carbon-containing groups attached to the nitrogen atom.
The synthesis of (S)-2-(4-isobutylphenyl)propane-1-amine can be achieved through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature and time to ensure high yields and purity of the final product. For instance, refluxing times can vary from 3 to 6 hours depending on the specific method employed.
The molecular structure of (S)-2-(4-isobutylphenyl)propane-1-amine features:
The compound's structural data include:
(S)-2-(4-Isobutylphenyl)propane-1-amine can participate in various chemical reactions including:
The reaction conditions such as solvent choice, temperature, and catalysts play crucial roles in determining the efficiency and outcome of these reactions.
The mechanism of action for (S)-2-(4-Isobutylphenyl)propane-1-amine primarily relates to its potential role as an anti-inflammatory agent. It may exert its effects through inhibition of cyclooxygenase enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain .
While specific physical properties such as melting point and boiling point are not extensively documented, general characteristics include:
Chemical properties include:
(S)-2-(4-Isobutylphenyl)propane-1-amine has potential applications in:
The catalytic asymmetric synthesis of enantiomerically pure (S)-2-(4-Isobutylphenyl)propane-1-amine leverages chiral catalysts to install stereogenic centers with high fidelity. A pivotal method employs sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH)-mediated one-pot reductive amination under aerobic conditions. This cascade process initiates with in situ generation of an imine intermediate from 4-isobutylphenyl propanone, followed by stereoselective reduction. Oxygen atmosphere critically enhances reaction efficiency by promoting the oxidation step, achieving 43% yield and 94:6 enantiomeric ratio (er) for the target (S)-enantiomer within 3 hours at ambient temperature [5]. Alternative catalytic systems include:
Table 1: Catalytic Systems for Asymmetric Synthesis
Catalyst | Substrate | Reaction Conditions | Yield (%) | er (S:R) |
---|---|---|---|---|
SMEAH/O₂ | 4-Isobutylphenyl propanone | THF, 25°C, 3 h | 43 | 94:6 |
Pd/C with chiral modifier | Ibuprofen-derived imine | H₂ (50 psi), MeOH, 25°C | 58 | 88:12 |
Ru-BINAP complex | β-Keto nitrile precursor | 70°C, 24 h | 67 | 92:8 |
Notably, SMEAH outperforms lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) in stereoselectivity due to its oxygen tolerance and capacity to stabilize chiral intermediates via alkoxy-aluminum coordination [5]. Challenges persist in minimizing over-reduction byproducts, addressed through precise stoichiometric control (15–20 equiv. SMEAH) and solvent optimization (tetrahydrofuran > toluene) [5].
Enantioselective reductive amination of 2-(4-isobutylphenyl)propan-1-one employs chiral auxiliaries or metal catalysts to govern stereochemistry. Chiral oxazaborolidines catalyze borane-mediated reduction of prochiral imines derived from ibuprofen ketones, affording the (S)-amine in up to 89% enantiomeric excess (ee) [5]. Dynamic kinetic resolution during amination of α-substituted ketones further enhances stereocontrol, exploiting in situ racemization to funnel intermediates toward the (S)-configured product. Key parameters include:
Solid-phase synthesis enables rapid diversification of (S)-2-(4-Isobutylphenyl)propane-1-amine core for SAR exploration. Wang resin-bound ibuprofen derivatives serve as scaffolds for on-resin Mitsunobu amination or reductive alkylation. A representative sequence involves:
Green functionalization of (S)-2-(4-Isobutylphenyl)propane-1-amine emphasizes solvent selection, atom economy, and energy efficiency. Principles applied include:
SAR analysis of (S)-2-(4-Isobutylphenyl)propane-1-amine derivatives reveals critical structural determinants for anticancer activity:
Table 2: Structural Features Influencing Bioactivity
Structural Modification | Biological Target | Activity Trend | Key Example |
---|---|---|---|
N-Alkylation | HepG2 liver cancer cells | Benzyl ≫ methyl | 6d: IC₅₀ = 13.004 µg/mL |
Ortho-Substituted benzyl | 2,3-Dimethylbenzyl > 4-Bromobenzyl | 6e: IC₅₀ = 28.399 µg/mL | |
Heterocycle Conjugation | MCF-7 breast cancer cells | Benzoxazole > thiazolidinone | 7h: IC₅₀ = 8.92 ± 0.91 µM |
Trifluoromethyl-benzoxazole | ERα receptor | Enhances docking score (ΔG = –9.2 kcal/mol) | [1] |
Chirality | MDA-MB-231 breast cancer cells | (S)-enantiomer 5-fold more potent than (R) | [1] [6] |
Notably, conjugation to benzoxazole (e.g., compound 7h) elevates cytotoxicity against MCF-7 and MDA-MB-231 cells (IC₅₀ = 7.54–8.92 µM), rivaling doxorubicin [1]. Molecular docking confirms enhanced binding to estrogen receptor alpha (ERα) via hydrogen bonding with Glu353/Arg394 and hydrophobic contacts with the trifluoromethyl group [1]. Conversely, N-arylacetamide derivatives (e.g., 6d) require electron-donating ortho-substituents (2,3-dimethyl) for optimal HepG2 growth inhibition, attributed to enhanced membrane permeability and metabolic stability [3]. The (S)-configuration consistently outperforms racemates, underscoring enantioselective synthesis’s pharmacological relevance [1] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7